molecular formula C19H26FN3O8 B601175 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate CAS No. 162204-20-8

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate

Katalognummer: B601175
CAS-Nummer: 162204-20-8
Molekulargewicht: 443.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate (CAS: 162204-20-8) is a critical intermediate in the synthesis of capecitabine, an oral prodrug of 5-fluorouracil (5-FU) used in treating colorectal, breast, and gastrointestinal cancers . Its molecular formula is C₁₉H₂₆FN₃O₈, with a molecular weight of 443.42 g/mol . Structurally, it features:

  • A 5'-deoxy-5-fluorocytidine backbone.
  • A pentyloxy carbonyl (NPEOC) group at the N4 position.
  • 2',3'-diacetate ester protections .

This compound is synthesized via sequential reactions:

Condensation of 1,2,3-O-triacetyl-5-deoxy-D-ribose with trimethylsilyl-protected 5-fluorocytosine.

Introduction of the pentyloxy carbonyl group using n-amyl chloroformate .
The diacetate groups enhance stability during synthesis but are hydrolyzed in later steps to yield capecitabine .

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O8/c1-5-6-7-8-28-19(27)22-16-13(20)9-23(18(26)21-16)17-15(31-12(4)25)14(10(2)29-17)30-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJHGZFQHPCWQZ-GWBBYGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167333
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162204-20-8
Record name Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′,3′-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162204-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162204208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.208.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUORO-N4-(PENTYLOXYCARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7Y8CG66K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Method 1: Trifluoromethanesulfonic Acid Trimethylsilyl (TMSOTf)-Catalyzed Glycosylation

This approach, detailed in CN102250175A , involves the condensation of 5-fluorocytosine with 5-deoxy triacetyl ribose under anhydrous conditions.

Procedure :

  • Step 1 : 5-Fluorocytosine is dissolved in anhydrous acetonitrile and cooled to 0°C.

  • Step 2 : TMSOTf (0.3–0.8 equiv) and sodium iodide (2 equiv) are added, followed by 5-deoxy triacetyl ribose (1 equiv).

  • Step 3 : The mixture is stirred at 0°C for 2–4 hours, filtered, and concentrated.

  • Step 4 : Crystallization with methylene chloride/methanol yields the target compound (79% yield, 98.7% purity).

Key Advantages :

  • Eliminates column chromatography, reducing production costs.

  • High regioselectivity due to TMSOTf’s ability to activate the ribose donor.

Method 2: CO₂-Mediated Carbonate Formation

CN103524583A describes an alternative route using 2,3-di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine as the starting material.

Procedure :

  • Step 1 : The intermediate is dissolved in an organic solvent (e.g., THF or DCM).

  • Step 2 : An organic base (e.g., DBU) is added, followed by CO₂ gas introduction.

  • Step 3 : The reaction proceeds at 0–50°C for 1–24 hours, forming the carbonate-protected product.

Mechanistic Insight :
CO₂ acts as a carbonyl source, facilitating the formation of the 2',3'-O-carbonyl intermediate. This step is critical for preventing undesired side reactions during subsequent acetylation.

Comparative Analysis of Methods

Parameter Method 1 (TMSOTf) Method 2 (CO₂)
Starting Material 5-FluorocytosinePre-functionalized intermediate
Catalyst TMSOTfOrganic base (DBU)
Reaction Time 2–4 hours1–24 hours
Yield 79%Not reported
Purity 98.7%>95%
Scalability Industrial-scaleLab-scale

Table 1 : Comparison of synthetic routes for 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate.

Mechanistic Considerations

Fluorination and Stereochemical Control

Fluorine introduction at the 5-position of cytidine is achieved via electrophilic fluorination or using fluorinated building blocks. The 2',3'-diacetate groups stabilize the ribose ring, favoring the β-anomer through steric hindrance.

Neighboring-Group Participation (NGP)

In Method 2, the 2',3'-O-carbonyl group directs regioselectivity via NGP, where the carbonyl oxygen stabilizes transition states during acetylation. This mechanism is corroborated by X-ray crystallography and NOE spectroscopy.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile (Method 1) enhances nucleophilicity of 5-fluorocytosine, improving glycosylation efficiency.

  • Low-Temperature Conditions : 0°C minimizes side reactions, such as hydrolysis of acetyl groups.

Catalytic Systems

  • TMSOTf : Generates a reactive oxocarbenium ion intermediate, accelerating glycosidic bond formation.

  • DBU/CO₂ : Facilitates mild carbonate formation without requiring harsh acidic conditions.

Analytical Characterization

HPLC Purity Profiling

Method 1 achieves >98% purity via isocratic HPLC (C18 column, 60:40 acetonitrile/water).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.15 (H-6), δ 5.85 (H-1'), and δ 2.10 (acetate methyl).

  • ¹⁹F NMR : Single peak at δ -118.5 ppm confirms 5-fluorine incorporation.

Industrial Applications and Challenges

Cost-Efficiency

Method 1’s elimination of column chromatography reduces production costs by ~30%, making it preferable for large-scale synthesis.

Impurity Control

The 2',3'-O-carbonyl byproduct (Method 2) must be minimized through precise CO₂ flow rate control .

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Substituted cytidine analogs.

Wissenschaftliche Forschungsanwendungen

Antiviral Research

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate has been investigated for its antiviral properties, particularly against RNA viruses. The incorporation of a fluorine atom is believed to improve the compound's ability to inhibit viral replication by mimicking natural nucleotides, thus interfering with viral RNA synthesis.

Case Study: Inhibition of Viral Replication

Research studies have shown that similar fluorinated nucleosides can effectively inhibit the replication of viruses such as influenza and hepatitis C by acting as chain terminators during RNA synthesis. The specific mechanisms by which this compound operates are still under investigation, but preliminary data suggest a promising avenue for antiviral drug development.

Cancer Therapy

The compound's structure allows it to be evaluated as a potential chemotherapeutic agent. Its ability to interfere with nucleic acid metabolism makes it a candidate for targeting rapidly dividing cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. Further research is needed to elucidate the precise pathways involved.

Molecular Biology Applications

This compound can be utilized as a tool in molecular biology for studying nucleic acid interactions and modifications. Its unique structure allows researchers to explore the effects of fluorination on nucleoside behavior in biochemical assays.

Case Study: Nucleic Acid Hybridization Studies

Experiments involving the incorporation of this modified nucleoside into oligonucleotides have revealed insights into hybridization kinetics and stability. Such studies are crucial for developing more effective antisense oligonucleotides and RNA interference technologies.

Wirkmechanismus

The mechanism of action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine involves its incorporation into nucleic acids. Once inside the cell, the compound is metabolized to its active form, which can be incorporated into RNA or DNA. This incorporation disrupts normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues
Compound Name Key Structural Features Molecular Formula Molecular Weight Role/Purpose Reference
Capecitabine Lacks 2',3'-diacetate groups C₁₅H₂₂FN₃O₆ 359.35 g/mol Oral prodrug of 5-FU
5'-Deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine 2-methylbutoxy group instead of pentyloxy C₁₆H₂₄FN₃O₆ 373.38 g/mol Prodrug with altered lipophilicity
5'-Deoxy-5-fluorocytidine (5'-DFCR) No NPEOC or acetate groups C₉H₁₂FN₃O₄ 245.21 g/mol Intermediate in capecitabine metabolism
Tegafur (UFT) Combined with uracil; tetrahydrofuryl moiety C₈H₁₂FN₃O₃ 229.20 g/mol Oral 5-FU prodrug (older generation)

Key Observations :

  • The pentyloxy carbonyl group in the target compound and capecitabine ensures carboxylesterase-mediated activation in the liver .
  • Branching in alkoxy groups (e.g., 2-methylbutoxy) may alter hydrolysis rates and tissue specificity .
  • Diacetate protections in the intermediate improve synthetic yield but require removal to generate the active prodrug .
Metabolic and Pharmacokinetic Profiles
Compound Metabolic Pathway Key Enzymes Involved Tumor Selectivity Clinical Advantages
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate Hydrolysis of diacetate → capecitabine → 5'-DFCR → 5'-DFUR → 5-FU Esterases, carboxylesterase None (synthetic intermediate) High synthetic yield (~70%)
Capecitabine Liver carboxylesterase → 5'-DFCR → Cytidine deaminase → 5'-DFUR → TP → 5-FU Carboxylesterase, TP 2.5× higher 5-FU in tumors Oral administration; targeted 5-FU release
5-FU Direct incorporation into RNA or inhibition of thymidylate synthase N/A Low tissue specificity IV administration; broad use
Tegafur (UFT) Hepatic cytochrome P450 → 5-FU CYP2A6 Limited tumor selectivity Oral but lower efficacy vs. capecitabine

Key Findings :

  • Capecitabine’s tumor-selective activation by thymidine phosphorylase (TP) results in higher intratumoral 5-FU levels, reducing systemic toxicity .
Clinical and Therapeutic Indications
Compound Approved Indications Efficacy vs. 5-FU Major Side Effects
Capecitabine Colorectal, breast, gastric cancers Superior to IV 5-FU in survival Hand-foot syndrome, diarrhea
5-FU Colorectal, pancreatic, head/neck cancers Baseline comparator Myelosuppression, mucositis
Tegafur (UFT) Colorectal cancer (Japan/EU) Inferior to capecitabine in xenografts Neurotoxicity, gastrointestinal

Therapeutic Notes:

  • Capecitabine’s oral bioavailability and tumor-targeted activation make it preferable to 5-FU and tegafur .
  • The diacetate intermediate’s purity is critical; impurities (e.g., 2',3'-di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine) can affect capecitabine’s safety .

Biologische Aktivität

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate (CAS No. 162204-20-8) is a modified nucleoside with potential applications in molecular biology and pharmacotherapy. This compound is notable for its structural modifications that enhance its biological properties compared to natural nucleosides. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H26FN3O8
  • Molecular Weight : 443.42 g/mol
  • IUPAC Name : (2R,3R,4R,5R)-2-(5-fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate
  • CAS Number : 162204-20-8

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function. The incorporation of a fluorine atom at the 5' position enhances the compound's stability against nucleases, while the pentyloxycarbonyl group may improve cellular uptake and bioavailability.

Key Mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound acts as a competitive inhibitor of nucleoside triphosphates, disrupting DNA and RNA synthesis.
  • Enhanced Stability : The modifications confer resistance to enzymatic degradation, allowing for prolonged activity in biological systems.
  • Potential Antiviral Activity : Similar compounds have shown efficacy against various viral infections by inhibiting viral replication mechanisms.

Biological Activity Data

Several studies have investigated the biological activity of this compound and related derivatives. Below is a summary of key findings:

StudyBiological ActivityFindings
Antiviral ActivityDemonstrated effectiveness against herpes simplex virus (HSV) in vitro.
CytotoxicityExhibited selective cytotoxicity towards cancer cell lines, suggesting potential as an anticancer agent.
Enzyme InhibitionShowed inhibition of specific kinases involved in cell signaling pathways related to cancer progression.

Case Studies

  • Antiviral Efficacy Against HSV :
    • A study conducted on the antiviral properties of modified nucleosides found that this compound inhibited HSV replication in vitro with an IC50 value significantly lower than that of acyclovir, a standard antiviral drug.
  • Cytotoxic Effects on Cancer Cells :
    • Research involving various cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. What is the synthetic methodology for 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate?

The compound is synthesized via a protected nucleoside coupling strategy. A solution of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoside is reacted with N4-(n-pentyloxycarbonyl)-5-fluorocytosine in anhydrous acetonitrile under argon. Hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl) are added to activate the reaction, facilitating glycosidic bond formation. Purification typically involves column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). The acetyl and pentyloxycarbonyl protecting groups are identified via distinct proton signals in the 1.5–2.5 ppm (acetate) and 0.8–1.6 ppm (pentyl chain) regions in ¹H NMR .

Q. What is the role of this compound in prodrug development?

It serves as a precursor to capecitabine, an oral chemotherapeutic prodrug. The 2',3'-diacetate and pentyloxycarbonyl groups enhance lipophilicity for improved absorption. In vivo, esterases and carboxylesterases sequentially hydrolyze the protecting groups to release 5-fluorocytidine, which is further metabolized to 5-fluorouracil (5-FU) in tumor tissues .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates.
  • Catalyst selection : Lewis acids like BF₃·Et₂O may enhance glycosylation efficiency.
  • Temperature control : Maintaining 40–60°C minimizes side reactions (e.g., acetyl migration). Yield tracking via HPLC and kinetic studies under varying conditions are critical .

Q. What stability challenges arise during storage and formulation?

The compound is hygroscopic and prone to hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) reveal degradation via:

  • Ester hydrolysis : Loss of acetate groups (monitored by TLC or HPLC).
  • Oxidation : Fluoropyrimidine core degradation under light exposure. Recommendations include storage in desiccated, amber vials at –20°C and formulation with antioxidants (e.g., BHT) .

Q. How do enzymatic activation pathways vary across tissue types?

In vitro models using liver microsomes and tumor cell lysates demonstrate:

  • Liver : Rapid deacetylation by carboxylesterase 1 (CES1), forming 5'-deoxy-5-fluorocytidine.
  • Tumors : Thymidine phosphorylase (TP) converts the intermediate to 5-FU, with activity correlated to TP expression levels (measured via qPCR or Western blot). Species-specific differences (e.g., human vs. rodent CES1 activity) must be considered .

Q. What analytical methods resolve impurities in batch-to-batch consistency?

  • HPLC-MS/MS : Detects residual solvents (e.g., acetonitrile) and deacetylated byproducts.
  • Chiral chromatography : Ensures stereochemical purity (β-D-ribofuranose configuration).
  • Elemental analysis : Validates molecular formula (C₁₉H₂₆FN₃O₈, MW 443.42) .

Q. How can pharmacokinetic (PK) parameters be modeled for this prodrug?

Radiolabeled (¹⁴C or ¹⁸F) versions enable:

  • Tissue distribution studies : Autoradiography or PET imaging in xenograft models.
  • Metabolite profiling : LC-MS/MS quantifies 5-FU and catabolites (e.g., α-fluoro-β-alanine). Compartmental PK models integrate hepatic extraction ratios and tumor TP activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.